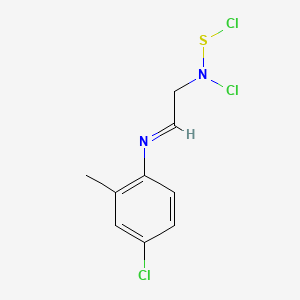
2-(2-Naphthalenylazo)-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthalenylazo)-1-naphthalenol, also known as Solvent Orange 8, is an azo compound characterized by its vivid orange color. This compound is part of the azo dye family, which is widely used in various industries due to its vibrant hues and stability. The structure of this compound consists of two naphthalene rings connected by an azo group (-N=N-), with a hydroxyl group attached to one of the naphthalene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol typically involves the diazotization of 2-naphthylamine followed by coupling with 2-naphthol. The process begins with the formation of a diazonium salt from 2-naphthylamine by treating it with nitrous acid. This diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthalenylazo)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(2-Naphthalenylazo)-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The mechanism of action of 2-(2-Naphthalenylazo)-1-naphthalenol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer and the formation of reactive intermediates that can bind to proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol.
2-Naphthylamine: Another precursor used in the diazotization step.
Other Azo Dyes: Compounds like Methyl Orange and Congo Red share similar structural features and applications
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique optical properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry .
Properties
CAS No. |
52008-58-9 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(naphthalen-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14N2O/c23-20-18-8-4-3-6-15(18)10-12-19(20)22-21-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,23H |
InChI Key |
NRIQPVPURZTLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



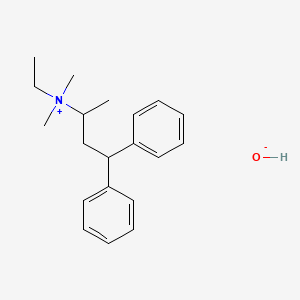
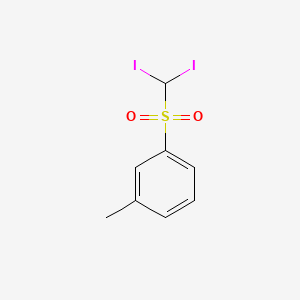
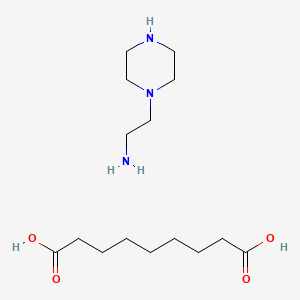
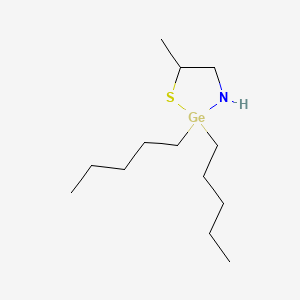
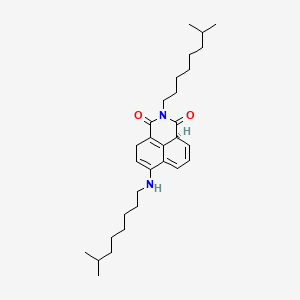
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
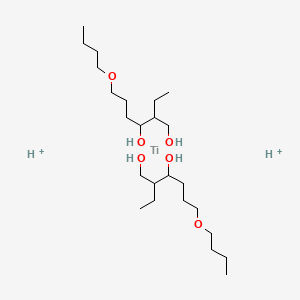
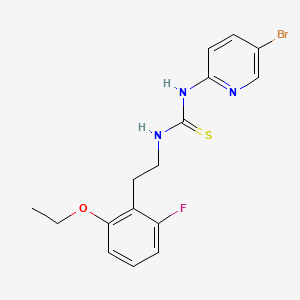
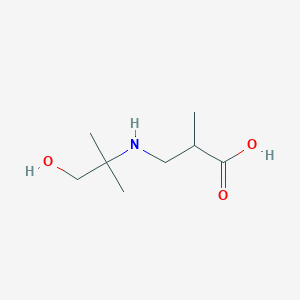
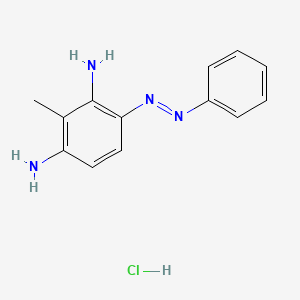
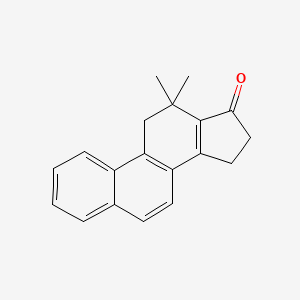
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
